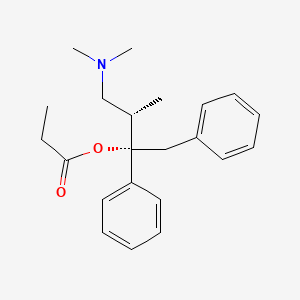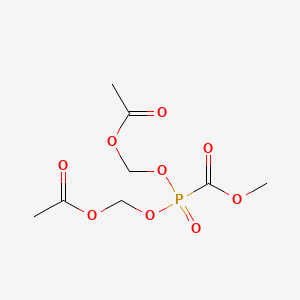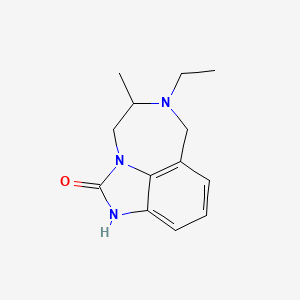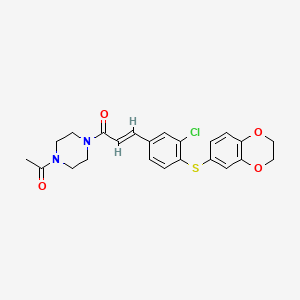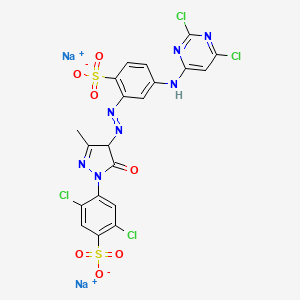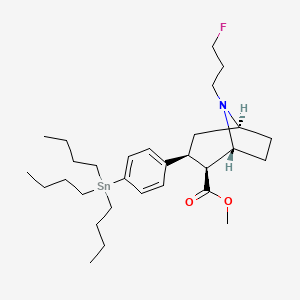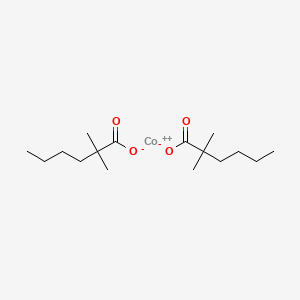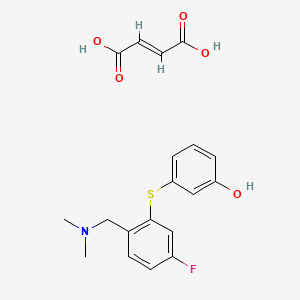
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a hydroxyphenylthio group, and a dimethylamino group attached to a benzylamine backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the fluorine atom and the hydroxyphenylthio group.
Formation of Maleate Salt: Reaction with maleic acid to form the maleate salt.
Each step requires specific reaction conditions, such as temperature control, use of catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom and the hydroxyphenylthio group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-fluoro-2-nitroaniline
- 4-Fluoro-N,N-dimethyl-2-nitroaniline
Uniqueness
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is unique due to the presence of the hydroxyphenylthio group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
134987-54-5 |
|---|---|
Formule moléculaire |
C19H20FNO5S |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-[2-[(dimethylamino)methyl]-5-fluorophenyl]sulfanylphenol |
InChI |
InChI=1S/C15H16FNOS.C4H4O4/c1-17(2)10-11-6-7-12(16)8-15(11)19-14-5-3-4-13(18)9-14;5-3(6)1-2-4(7)8/h3-9,18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
LZRQCVZWGZCWTG-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


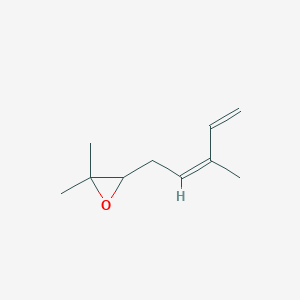
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
